1-benzyl-4H-quinazolin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H15N3 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-benzyl-4H-quinazolin-2-amine |
InChI |
InChI=1S/C15H15N3/c16-15-17-10-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17) |
InChI Key |
VFDDBOMPXDOLQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C(=N1)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 1 Benzyl 4h Quinazolin 2 Amine
Electrophilic Aromatic Substitution Reactions on the Quinazoline (B50416) Ring
Electrophilic aromatic substitution on the quinazoline ring system is a known class of reactions, though specific studies on 1-benzyl-4H-quinazolin-2-amine are not extensively detailed in the provided results. Generally, for the parent quinazoline molecule, nitration is a documented electrophilic substitution. scispace.comnih.gov This reaction typically occurs with fuming nitric acid in concentrated sulfuric acid. scispace.comnih.gov The reaction proceeds through the formation of a nitronium ion (NO2+), which acts as the electrophile. masterorganicchemistry.com The benzene (B151609) ring of the quinazoline nucleus is attacked by the nitronium ion in a rate-determining step to form a carbocation intermediate. masterorganicchemistry.commsu.edu This is followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu
Theoretical considerations suggest a specific order of reactivity for the positions on the quinazoline ring, which is 8 > 6 > 5 > 7 > 4 > 2. scispace.comnih.gov For quinazoline itself, nitration yields 6-nitroquinazoline. scispace.comnih.gov The presence of the benzyl (B1604629) and amino groups on the this compound would be expected to influence the regioselectivity of such substitutions due to their electronic effects. msu.edu
| Reaction Type | Reagents | Typical Product |
| Nitration | Fuming Nitric Acid, Concentrated Sulfuric Acid | 6-nitroquinazoline (for the parent quinazoline) scispace.comnih.gov |
Nucleophilic Attack and Ring-Opening/Ring-Closure Pathways
The quinazoline scaffold can be susceptible to nucleophilic attack, which may lead to ring-opening or ring-closure reactions, depending on the conditions and the nature of the nucleophile. nih.govacs.orgscribd.com For instance, the quinazoline ring is generally stable in cold, dilute acidic or alkaline solutions, but can be hydrolyzed upon boiling, breaking down into components like o-aminobenzaldehyde, ammonia, and formic acid. scispace.com
In some cases, nucleophilic attack can precede cyclization to form new heterocyclic systems. For example, the reaction of 2-aminoaryl ketones with N-benzyl cyanamides, mediated by acid, involves the initial nucleophilic attack of an amino group on the protonated cyanamide. mdpi.com This leads to an amidine intermediate which then undergoes intramolecular cyclization and aromatization to form the 2-aminoquinazoline (B112073) product. mdpi.com
Derivatization at the 2-Amino and 1-Benzyl Positions of this compound
The 2-amino and 1-benzyl groups of this compound are key sites for chemical modification, allowing for the synthesis of a wide array of derivatives. beilstein-journals.orgresearchgate.net
N-alkylation and N-acylation reactions are common strategies for modifying the amino groups of quinazoline derivatives. researchgate.net Selective N-acylation of the aliphatic amino group in related 2-aminobenzylamine systems has been achieved using various reagents. beilstein-journals.org Similarly, N-alkylation of the arylamino group can be performed using alkyl halides in the presence of a base like cesium carbonate, which helps to prevent dialkylation. beilstein-journals.orgd-nb.info Microwave-assisted N-alkylation has also been reported as an efficient and environmentally friendly method for quinazolinone derivatives. researchgate.net
Acylation of related pyrazino[2,1-b]quinazoline-3,6-diones has been shown to proceed with high diastereoselectivity. capes.gov.br These derivatization strategies are crucial for building molecular diversity from the this compound scaffold.
| Reaction | Reagents/Conditions | Position of Derivatization |
| N-Alkylation | Alkyl halides, Cesium carbonate, Potassium iodide beilstein-journals.orgd-nb.info | Arylamino group |
| N-Acylation | Carboxylic acids with coupling agents, Isopropenyl acetate (B1210297) beilstein-journals.org | Aliphatic amino group |
| Microwave-assisted N-alkylation | Microwave irradiation researchgate.net | N-3 position of quinazolinone |
Coupling reactions and the annulation of additional heterocyclic rings are powerful tools for expanding the chemical space of quinazoline derivatives. Transition metal-catalyzed reactions, such as those using nickel, copper, or palladium, are frequently employed. researchgate.netfrontiersin.org For example, nickel-catalyzed [4+2] annulation of benzylamines and nitriles can produce multisubstituted quinazolines. organic-chemistry.org
Copper-catalyzed reactions are also prevalent. For instance, the Ullmann N-arylation can be used to form quinazolines from o-iodobenzaldehydes and amidine hydrochlorides. nih.gov Furthermore, copper-catalyzed azide-alkyne 1,3-dipolar cycloadditions have been used to attach triazole rings to the quinazoline core. researchgate.net
Heterocycle annulations can lead to the formation of fused ring systems, such as triazoloquinazolinones and benzimidazoquinazolinones. scispace.comcore.ac.uk These reactions often involve the cyclization of a derivatized quinazoline precursor. For instance, 1-substituted-4-benzyl-4H- scispace.comfrontiersin.orgtriazolo[4,3-a]quinazolin-5-ones can be synthesized by the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one. scispace.comnih.gov
| Reaction Type | Catalyst/Reagents | Resulting Structure |
| [4+2] Annulation | Nickel catalyst organic-chemistry.org | Multisubstituted quinazolines |
| Ullmann N-arylation | Copper catalyst nih.gov | Quinazolines |
| Azide-Alkyne Cycloaddition | Copper catalyst researchgate.net | 4-alkyl/arylthio-2-(1H-1,2,3-triazol-1-yl)quinazolines |
| Heterocycle Annulation | Various one-carbon donors scispace.comnih.gov | 1-substituted-4-benzyl-4H- scispace.comfrontiersin.orgtriazolo[4,3-a]quinazolin-5-ones |
Oxidation and Reduction Chemistry of the Quinazoline Core in this compound
The quinazoline ring can undergo both oxidation and reduction reactions, leading to various hydrogenated or oxidized forms of the heterocycle. scispace.com
Oxidation of the parent quinazoline with hydrogen peroxide in dilute acid yields 3,4-dihydro-4-oxoquinazoline. scispace.comnih.gov In an alkaline medium, oxidation with potassium permanganate (B83412) also produces the same 4-oxoquinazoline derivative. scispace.com For dihydroquinazolines, aromatization to the corresponding quinazoline can be achieved through oxidative dehydrogenation using reagents like o-iodoxybenzoic acid (IBX) or under aerobic conditions catalyzed by systems like DABCO/TEMPO. beilstein-journals.org The oxidation of 1,2-dihydroquinazoline 3-oxides to quinazoline 3-oxides can be accomplished with oxidizing agents such as DDQ or manganese dioxide. mdpi.com
Reduction of the quinazoline ring can also be achieved. Catalytic hydrogenation of quinazoline typically results in the formation of 3,4-dihydroquinazoline. scispace.com More potent reducing agents like sodium amalgam, lithium aluminum hydride, or sodium borohydride (B1222165) can lead to the 1,2,3,4-tetrahydroquinazoline derivative. scispace.comnih.gov Deoxygenation of quinazoline 3-oxides can be carried out using zinc in the presence of ammonium (B1175870) chloride or through catalytic hydrogenation with a Raney nickel catalyst. mdpi.com
| Transformation | Reagents/Conditions | Product |
| Oxidation | Hydrogen Peroxide / dilute acid scispace.comnih.gov | 3,4-dihydro-4-oxoquinazoline |
| Oxidation | Potassium Permanganate / alkaline medium scispace.com | 3,4-dihydro-4-oxoquinazoline |
| Oxidative Dehydrogenation | o-Iodoxybenzoic acid (IBX) beilstein-journals.org | Quinazoline (from dihydroquinazoline) |
| Reduction | Catalytic Hydrogenation scispace.com | 3,4-dihydroquinazoline |
| Reduction | Sodium amalgam, LiAlH4, NaBH4 scispace.comnih.gov | 1,2,3,4-tetrahydroquinazoline |
| Deoxygenation | Zinc, Ammonium Chloride mdpi.com | Quinazoline (from quinazoline 3-oxide) |
Mechanistic Investigations of this compound Transformations
Understanding the reaction mechanisms involved in the transformations of this compound and related compounds is crucial for optimizing reaction conditions and predicting outcomes.
In acid-mediated syntheses of 2-aminoquinazolines, a plausible mechanism involves the initial protonation of a cyanamide, which increases its electrophilicity. mdpi.com This is followed by nucleophilic attack from an aminobenzophenone, leading to an amidine intermediate that subsequently cyclizes and aromatizes. mdpi.com
For oxidative dehydrogenation reactions, a proposed mechanism involves the coordination of an amine substrate with an oxidizing agent like IBX. beilstein-journals.org This can proceed through either an ionic or a single-electron transfer (SET) pathway to form the heteroaromatic product. beilstein-journals.org
In some coupling reactions, a proposed mechanism for the formation of triazolo/benzimidazolo quinazolinones from benzyl halides involves the in-situ oxidation of the benzyl halide to an aldehyde. core.ac.uk This is followed by a Knoevenagel condensation, Michael addition of an amino compound, and subsequent cyclization and dehydration. core.ac.uk
The ring-opening of heterocyclic systems like isatoic anhydrides is understood to proceed via nucleophilic attack. scribd.com These mechanistic insights, though often studied on related structures, provide a framework for understanding the reactivity of this compound.
Advanced Spectroscopic and Structural Elucidation Studies of 1 Benzyl 4h Quinazolin 2 Amine
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For derivatives of 1-benzyl-4H-quinazolin-2-amine, HRMS using Electrospray Ionization (ESI) is commonly employed. The compound is typically protonated to form the [M+H]⁺ ion. For instance, the calculated m/z for the protonated form of N-benzyl-4-methylquinazolin-2-amine (C₁₆H₁₆N₃) is 250.1344, with experimental findings closely matching at 250.1343. mdpi.com This level of precision provides strong confidence in the assigned molecular formula. Similarly, other derivatives show excellent correlation between calculated and found masses, confirming their elemental compositions (Table 1). mdpi.comsemanticscholar.orgacs.orgresearchgate.net
Table 1: Exemplary HRMS Data for this compound Derivatives
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| N-Benzyl-4-methylquinazolin-2-amine | C₁₆H₁₆N₃ | 250.1344 | 250.1343 | mdpi.com |
| N-Benzyl-4-phenylquinazolin-2-amine | C₂₁H₁₈N₃ | 312.1501 | 312.1499 | mdpi.com |
| 3-Benzylquinazoline-2,4(1H,3H)-dione | C₁₅H₁₃N₂O₂ | 253.0972 | 253.0978 | semanticscholar.org |
| 3-(4-Bromobenzyl)quinazoline-2,4(1H,3H)-dione | C₁₅H₁₂BrN₂O₂ | 331.0077 | 331.0071 | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. emerypharma.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are utilized to fully characterize the structure of this compound and its analogues. emerypharma.commdpi.com
¹H NMR spectra provide information about the chemical environment and connectivity of protons. For N-benzyl-4-methylquinazolin-2-amine, the spectrum in CDCl₃ shows characteristic signals: a singlet for the methyl group protons at ~2.76 ppm, a doublet for the benzylic methylene (B1212753) protons (CH₂) at ~4.77 ppm, and a series of multiplets in the aromatic region (7.22-7.85 ppm) corresponding to the protons on the quinazoline (B50416) and benzyl (B1604629) rings. mdpi.com The splitting patterns and coupling constants (J-values) reveal which protons are adjacent to one another. emerypharma.com
¹³C NMR spectra reveal the chemical environment of each carbon atom. In the spectrum of N-benzyl-4-methylquinazolin-2-amine, the methyl carbon appears at ~21.6 ppm, the benzylic methylene carbon at ~45.6 ppm, and the various aromatic and heterocyclic carbons resonate between ~119.8 and 169.5 ppm. mdpi.com
2D NMR techniques are crucial for assembling the molecular puzzle. emerypharma.commdpi.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, confirming the connectivity within the quinazoline and benzyl ring systems. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting the benzyl group to the quinazoline nitrogen and for assigning quaternary carbons. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close in space, which is key for determining the molecule's preferred conformation.
Table 2: Representative ¹H and ¹³C NMR Data for N-Benzyl-4-methylquinazolin-2-amine (in CDCl₃)
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 4-CH₃ | 2.76 | s | 21.6 |
| N-CH₂ | 4.77 | d | 45.6 |
| Quinazoline H-5 | 7.85 | d | 122.3 |
| Quinazoline H-6 | 7.22 | t | 125.3 |
| Quinazoline H-7 | 7.66-7.59 | m | 133.6 |
| Quinazoline H-8 | 7.66-7.59 | m | 119.8 |
| Benzyl H-2'/6' | 7.41 | d | 127.7 |
| Benzyl H-3'/5' | 7.33 | t | 128.5 |
| Benzyl H-4' | 7.26 | t | 127.2 |
| Quinazoline C-2 | - | - | 158.8 |
| Quinazoline C-4 | - | - | 169.5 |
| Quinazoline C-4a | - | - | 151.9 |
| Quinazoline C-8a | - | - | 126.3 |
| Benzyl C-1' | - | - | 139.4 |
Data compiled from reference mdpi.com.
While specific dynamic NMR studies on this compound are not extensively reported in the provided context, this technique is generally used to study molecular motions, such as bond rotations or ring inversions, that occur on the NMR timescale. For a molecule like this compound, dynamic NMR could potentially be used to investigate the rotational barrier around the N-CH₂ bond and the C-N bond connecting the benzyl group to the quinazoline ring. Such studies would provide insight into the conformational flexibility and the relative populations of different conformers in solution. In some related structures, non-equivalent protons in methylene groups have been observed, suggesting restricted rotation and specific conformations. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. jst.go.jpspectroscopyonline.com
Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 3-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one, shows characteristic absorption bands. A strong band at 3376 cm⁻¹ corresponds to the N-H stretching vibration. iucr.org The C=O stretching vibration appears at 1645 cm⁻¹, and C=C/C=N stretching vibrations within the aromatic rings are observed at 1611 cm⁻¹. iucr.org For secondary amines in general, a single N-H stretching peak is expected in the region of 3320-3280 cm⁻¹ for saturated amines and near 3400 cm⁻¹ for aromatic ones. spectroscopyonline.com An N-H wagging vibration is also typically observed between 750-700 cm⁻¹. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy also provides information on vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations. For benzimidazole (B57391) derivatives, which share structural similarities, C-S stretching can be seen around 750-570 cm⁻¹, and skeletal C-C stretching vibrations appear around 1531 cm⁻¹. nih.gov The analysis of both IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes of the molecule. researchgate.netresearchgate.net
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and extent of conjugation within the molecule.
Studies on related quinazolinone derivatives show absorption maxima in the UV region. beilstein-journals.orgresearchgate.net For example, a series of uracil-based benzo[f]quinazoline-1,3(2H,4H)-diones exhibit absorption maxima influenced by the substitution pattern on the aromatic rings. beilstein-journals.org The electronic transitions observed are typically π → π* transitions within the conjugated quinazoline system and the attached benzyl group. The position and intensity of the absorption bands are sensitive to the solvent and the nature of substituents on the aromatic rings.
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
The crystal structure of N-benzyl-4-methylquinazolin-2-amine has been determined, confirming its connectivity. mdpi.com Similarly, the crystal structure of N-benzyl-2-chloroquinazolin-4-amine reveals that the quinazoline ring system is essentially planar. nih.gov In this derivative, the dihedral angle between the quinazoline and phenyl rings is nearly perpendicular, at approximately 88.25° and 85.28° for the two independent molecules in the asymmetric unit. nih.gov The molecules in the crystal are linked by N—H···N hydrogen bonds, forming chains. nih.gov Such analyses are crucial for understanding intermolecular interactions and packing forces in the solid state. bohrium.com
The crystal structure of another related compound, 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione, was also determined, showing two independent molecules in the crystal cell connected by intramolecular hydrogen bonds. researchgate.net These crystallographic studies provide invaluable, unambiguous data on the molecular geometry and intermolecular interactions that govern the solid-state properties of these compounds. researchgate.net
Computational and Theoretical Investigations of 1 Benzyl 4h Quinazolin 2 Amine
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govtandfonline.com By employing functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), researchers can optimize the ground-state geometry of quinazoline (B50416) derivatives and calculate various molecular properties. nih.govnih.govresearchgate.net These calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic characteristics. The optimized molecular structure determined through DFT can be compared with experimental data from X-ray crystallography to validate the computational model. tandfonline.com
Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap generally signifies higher reactivity and lower stability. nih.govnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. nih.govresearchgate.netbiointerfaceresearch.com These indices provide a quantitative basis for predicting how the molecule will behave in chemical reactions.
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
This interactive table outlines key reactivity indices calculated from DFT. Click on a descriptor for more details.
Studies on structurally related compounds, such as 1-benzyl-2-phenyl-1H-benzimidazole derivatives, have shown that substitutions on the aromatic rings can significantly alter these reactivity parameters, tuning the molecule's electron-donating or accepting capabilities. biointerfaceresearch.com
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule. researchgate.net These maps illustrate the regions most susceptible to electrophilic and nucleophilic attack. In a typical MEP map:
Red regions indicate negative electrostatic potential, representing areas rich in electrons (e.g., around nitrogen or oxygen atoms). These are the most likely sites for electrophilic attack. mdpi.com
Blue regions indicate positive electrostatic potential, representing areas that are electron-deficient (e.g., around hydrogen atoms attached to heteroatoms). These are potential sites for nucleophilic attack. mdpi.com
Green regions represent areas of neutral potential.
For quinazoline derivatives, the MEP map would likely show negative potential around the nitrogen atoms of the quinazoline ring, identifying them as key sites for intermolecular interactions, such as hydrogen bonding. mdpi.com
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. semanticscholar.orgnih.gov For a compound like 1-benzyl-4H-quinazolin-2-amine, MD simulations can reveal its conformational flexibility, stability, and interactions with a solvent, typically water, to mimic physiological conditions. nih.govnih.gov
The simulation process involves placing the molecule in a periodic box filled with solvent molecules and applying a force field (e.g., Amber) to describe the interatomic forces. semanticscholar.org The system's trajectory is then calculated over a set period, often ranging from nanoseconds to microseconds. nih.govresearchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule's conformation and the flexibility of its constituent atoms, respectively. nih.govresearchgate.net These simulations are particularly useful for understanding how a ligand adapts its shape upon binding to a biological target. nih.gov
Docking Studies and Molecular Modeling for Potential Biological Target Interactions
Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.govnih.gov This method is instrumental in identifying potential biological targets for quinazoline derivatives and elucidating the molecular basis of their activity. ekb.eg
Based on extensive research into the quinazoline scaffold, several potential protein targets have been identified. Docking studies for compounds analogous to this compound have explored interactions with various enzymes, particularly protein kinases, which are often implicated in cancer.
Table 2: Potential Biological Targets and Key Interactions for Quinazoline Scaffolds
| Target Protein | Disease Relevance | Key Interacting Residues | Common Interaction Types |
| EGFR Tyrosine Kinase | Cancer | Met769, Asp855, Thr790 | Hydrogen bonding, π-π stacking |
| VEGFR Tyrosine Kinase | Cancer (Angiogenesis) | Cys919, Asp1046, Glu885 | Hydrogen bonding, hydrophobic interactions |
| CDK2 Kinase | Cancer (Cell Cycle) | Leu83, Asp86, Gln131 | Hydrogen bonding, van der Waals forces. nih.gov |
| MMP-13 | Osteoarthritis | Ala238, Thr245, Met253 | Hydrogen bonding, electrostatic interactions. nih.gov |
This interactive table summarizes common biological targets for quinazoline derivatives investigated via molecular docking. Click on a target for more information on its role.
These studies reveal that the quinazoline core often acts as a scaffold, with substituents forming specific interactions that determine binding affinity and selectivity. semanticscholar.orgnih.gov For example, the nitrogen atoms in the quinazoline ring frequently act as hydrogen bond acceptors, while the benzyl (B1604629) group can engage in hydrophobic or π-π stacking interactions within the protein's binding pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. japer.in By analyzing a set of molecules with known activities, QSAR models can identify the key physicochemical properties or structural features (descriptors) that govern their efficacy. nih.gov
For quinazoline derivatives, 2D and 3D-QSAR models have been developed to understand their anticancer or anticonvulsant activities. nih.govjaper.inresearchgate.net These models use various molecular descriptors, such as electronic (e.g., partial charges), topological (e.g., connectivity indices), and steric properties. nih.gov The resulting models, once validated using statistical methods (e.g., leave-one-out cross-validation, r² and q² values), can be used to:
Predict the activity of novel, unsynthesized compounds. nih.gov
Provide mechanistic insights into how structural modifications influence biological response.
Guide the design of more potent and selective analogues. nih.gov
Spectroscopic Property Prediction and Validation through Computational Methods (e.g., NMR, IR)
Computational methods, particularly DFT, can be used to predict the spectroscopic properties of molecules, including Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.netscispace.com These predicted spectra serve as a powerful complement to experimental data.
By comparing the computationally predicted spectrum with the one obtained experimentally, researchers can confirm the chemical structure of a newly synthesized compound like this compound. nih.govscispace.com A strong correlation between the theoretical and experimental data provides confidence in the structural assignment and the purity of the sample.
Table 3: Comparison of Theoretical vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Data (Computational) | Experimental Data (Measured) | Purpose of Comparison |
| IR Spectroscopy | Vibrational frequencies for key functional groups (e.g., N-H, C=N stretches) | Measured absorption bands (cm⁻¹) | Confirming the presence of key functional groups. |
| ¹H NMR | Chemical shifts (ppm) for each proton | Measured chemical shifts (ppm) | Assigning protons to their chemical environment. |
| ¹³C NMR | Chemical shifts (ppm) for each carbon atom | Measured chemical shifts (ppm) | Confirming the carbon skeleton of the molecule. |
This table illustrates how computational predictions are used to validate experimental spectroscopic results.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a detailed understanding of the close contacts between neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than the combined electron densities of all other molecules in the crystal.
By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, it is possible to identify and characterize different types of intermolecular interactions, including hydrogen bonds and van der Waals forces. The dnorm surface, in particular, is valuable for highlighting regions of significant intermolecular contact, with red areas indicating contacts shorter than the van der Waals radii, white areas representing contacts approximately equal to the van der Waals radii, and blue areas showing longer contacts.
While a specific Hirshfeld surface analysis for this compound is not available in the referenced literature, analysis of closely related quinazoline derivatives provides insight into the expected intermolecular interactions for this compound. mdpi.commdpi.comdesy.deiucr.orgnih.gov Based on the functional groups present in this compound—a quinazoline core, a benzyl group, and an amine group—the primary intermolecular contacts anticipated to stabilize its crystal packing are hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and nitrogen-hydrogen (N···H/H···N) interactions.
The prevalence of hydrogen atoms on the molecular surface of quinazoline derivatives typically leads to a significant contribution from H···H contacts, which are indicative of van der Waals forces. mdpi.comnih.gov The aromatic rings of the quinazoline and benzyl moieties are expected to result in a substantial number of C···H/H···C contacts, which can include C-H···π interactions. desy.de The presence of the amine group and the nitrogen atoms within the quinazoline ring suggests the likelihood of N···H/H···N contacts, which are characteristic of hydrogen bonding. mdpi.comiucr.org
The relative contributions of these interactions can be quantitatively estimated from the 2D fingerprint plots. For many quinazoline derivatives, H···H contacts are the most abundant, often comprising the largest percentage of the Hirshfeld surface area. mdpi.comnih.gov C···H/H···C contacts also represent a significant portion, reflecting the importance of packing considerations and weak directional interactions. mdpi.comiucr.org The contribution of N···H/H···N contacts is generally smaller but crucial, as they often signify the strongest intermolecular forces, namely hydrogen bonds, which play a key role in the formation of specific supramolecular architectures. iucr.org
Below are interactive data tables summarizing the expected contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on data from related quinazoline structures.
Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound
| Interaction Type | Predicted Contribution (%) | Description |
| H···H | 35 - 45 | Represents van der Waals forces and is typically the most significant contributor due to the abundance of hydrogen atoms. |
| C···H/H···C | 25 - 35 | Includes general van der Waals interactions and potential C-H···π interactions involving the aromatic rings. |
| N···H/H···N | 5 - 15 | Indicates the presence of hydrogen bonding, which are strong directional interactions crucial for crystal packing. |
| C···C | 2 - 8 | Suggests the possibility of π-π stacking interactions between the aromatic rings of the quinazoline and benzyl groups. |
| Other | < 5 | Minor contributions from other possible contacts. |
Table 2: Key Intermolecular Interactions and Their Structural Significance
| Interaction | Structural Role | Functional Groups Involved |
| Hydrogen Bonding | Formation of dimers, chains, or sheets, providing directional stability to the crystal structure. | Amine group (-NH2) and quinazoline nitrogen atoms. |
| π-π Stacking | Stabilization of the crystal packing through interactions between aromatic rings. | Quinazoline and benzyl rings. |
| C-H···π Interactions | Contribution to the overall crystal cohesion through weak directional forces. | C-H bonds of the benzyl and quinazoline moieties interacting with the π-systems of adjacent molecules. |
| van der Waals Forces | Non-directional forces that contribute significantly to the overall molecular packing efficiency. | Primarily H···H and C···H contacts across the molecular surface. |
In Vitro Biological Activity and Mechanistic Studies of 1 Benzyl 4h Quinazolin 2 Amine and Its Analogs
Exploration of Potential Biological Targets and Pathways
Derivatives of the quinazoline (B50416) core have been investigated for their interactions with various biological targets, which are crucial for understanding their therapeutic potential.
Quinazolinone-based molecules are recognized as potent inhibitors of various tyrosine kinases. nih.gov A series of N-benzyl substituted quinazolin-4(3H)-ones demonstrated significant inhibitory activity against several protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth factor Receptor-2 (VEGFR2). nih.gov
Notably, some of these analogs exhibited potent, low micromolar to nanomolar inhibitory activity against these kinases. For instance, compounds 2i and 3i from a studied series showed strong inhibition of CDK2, with IC₅₀ values of 0.173 ± 0.012 µM and 0.177 ± 0.032 µM, respectively. nih.gov The same compounds, along with others in the series, also displayed excellent inhibitory activity against EGFR. nih.gov Molecular docking studies suggested that these compounds could act as ATP-competitive or non-competitive inhibitors, depending on the specific kinase and the compound's structure. nih.gov For example, compounds 2i and 3i were predicted to be ATP competitive type-I inhibitors against EGFR kinase. nih.gov
Another study highlighted quinazolin-4(3H)-one derivatives as potential multi-kinase inhibitors, targeting VEGFR-2 and EGFR. nih.gov The design of such compounds often builds upon the established success of quinazoline-based drugs like gefitinib (B1684475) and erlotinib, which are known EGFR inhibitors. nih.gov Furthermore, quinazolinone-amino acid hybrids have been explored as dual inhibitors of EGFR kinase and tubulin polymerization. mdpi.com
Beyond kinases, quinazoline derivatives have been investigated for their inhibitory effects on other enzymes. For example, quinazolinone-1,2,3-triazole-acetamide conjugates have been identified as potent α-glucosidase inhibitors. nih.gov
Table 1: Kinase Inhibition Data for Selected Quinazolin-4(3H)-one Analogs
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| 2i | CDK2 | 0.173 ± 0.012 | nih.gov |
| 3i | CDK2 | 0.177 ± 0.032 | nih.gov |
| 2h | EGFR | 0.102 ± 0.014 | nih.gov |
| 2i | EGFR | 0.097 ± 0.019 | nih.gov |
| 3h | EGFR | 0.128 ± 0.016 | nih.gov |
| 3i | EGFR | 0.181 ± 0.011 | nih.gov |
| Erlotinib (Control) | EGFR | 0.056 ± 0.012 | nih.gov |
| 7j | c-Met | 0.05 | researchgate.net |
| 7j | VEGFR-2 | 0.02 | researchgate.net |
This table is interactive. You can sort the columns by clicking on the headers.
The interaction of quinazoline derivatives with various receptors has been a key area of investigation. Molecular docking studies have been instrumental in predicting the binding modes of these compounds. For instance, the binding of N-benzyl-2-phenylpyrimidin-4-amine derivatives to the USP1/UAF1 deubiquitinase complex has been explored, leading to the identification of potent inhibitors. acs.org
In the context of GABAA receptors, certain quinazoline derivatives have been studied for their potential anticonvulsant activity, with docking studies suggesting that they can occupy the diazepam-binding pocket. nih.gov
In Vitro Cellular Assays for Investigating Cellular Responses
The biological effects of 1-benzyl-4H-quinazolin-2-amine analogs have been extensively studied in various cancer cell lines.
A series of quinazolin-4(3H)-one derivatives were evaluated for their cytotoxicity against human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines, with many compounds showing significant activity. nih.gov Similarly, N-arylbenzo[h]quinazoline-2-amines have demonstrated cytotoxicity against a panel of cancer cell lines, including HuH-7, Caco-2, MDA-MB-468, and HCT-116. beilstein-journals.org The cytotoxic effects of these compounds often correlate with their enzymatic inhibitory activities. For example, the potent cytotoxicity of certain quinazolin-4(3H)-ones against MCF-7 and A2780 cells was linked to their inhibition of multiple tyrosine kinases. nih.gov
The natural product 2-(4-hydroxybenzyl)quinazolin-4(3H)-one has also shown significant cytotoxic activity against certain cancer cell lines. nih.gov
Mechanistic studies have revealed that quinazoline derivatives can induce cell death through various pathways. For instance, some quinazolinone-isatin conjugates have been shown to induce apoptosis in breast cancer cells (MDA-MB-231). nih.gov One particular compound increased the percentage of apoptotic and late apoptotic cells significantly compared to untreated controls. nih.gov
Cell cycle arrest is another common mechanism of action. A quinazolinone-chalcone derivative was found to arrest the cell cycle at the G2/M phase in pancreatic cancer cell lines. nih.gov More recently, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, compound 45 , was shown to induce G1-phase arrest in A549 lung cancer cells. acs.orgnih.gov This was a notable finding as the lead compound from which it was derived induced G2/M phase arrest, suggesting a change in the mechanism of action. nih.gov
At the molecular level, these compounds have been shown to modulate key signaling pathways. Compound 45 , for example, was found to inhibit the ALK/PI3K/AKT signaling pathway, disrupt mitochondrial membrane potential, and promote apoptosis. acs.org The ability of quinazolinone derivatives to inhibit the PI3K/AKT pathway is a recurring theme in their anticancer activity. nih.gov
Furthermore, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been shown to disrupt the USP1/UAF1-catalyzed deubiquitination of PCNA in H1299 non-small cell lung cancer cells, providing a clear molecular basis for their anticancer effects. acs.org
Structure-Activity Relationship (SAR) Studies based on In Vitro Data
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For quinazolin-4(3H)-one derivatives, several key structural features have been identified that influence their biological activity.
For instance, in a series of quinazolin-4(3H)-one esters and hydrazides, the hydrazides generally exhibited higher inhibitory activity against MCF-7 cells. nih.gov The substitution pattern on the quinazolinone ring and the nature of the N-substituent also play a significant role. The introduction of a benzyl (B1604629) group at the N3 position of quinazolin-4(3H)-one has been shown to enhance antitumor activity in some cases. acs.org
In another study on N-arylbenzo[h]quinazoline-2-amines, the substitution on the anilino part had significant effects on their cytotoxicity. beilstein-journals.org For example, the unsubstituted analog (4a ) and the meta-fluoro analog (4i ) showed broad cytotoxicity, while others were more selective for specific cell lines. beilstein-journals.org
The development of (4-phenylamino)quinazoline alkylthiourea derivatives as NF-κB inhibitors also provided valuable SAR insights. nih.gov It was found that decorating the benzyl moiety with different substituents did not significantly improve NF-κB inhibitory activity, and in some cases, was detrimental. nih.gov
Chemoinformatics and Target Identification Approaches for this compound
Information not available.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Understanding Compound Fate at a Mechanistic Level
Information not available.
Advanced Applications and Future Research Directions for 1 Benzyl 4h Quinazolin 2 Amine
Use as a Building Block in Complex Chemical Synthesis
The 1-benzyl-4H-quinazolin-2-amine structure is a valuable starting point for the synthesis of more complex molecules. The quinazoline (B50416) core itself is a key component in numerous natural products and synthetic compounds. mdpi.comresearchgate.net The amino group at the 2-position and the benzyl (B1604629) group at the 1-position offer reactive sites for various chemical transformations.
Synthetic strategies for quinazoline derivatives often involve multi-component reactions and metal-catalyzed cross-coupling reactions, highlighting the adaptability of the quinazoline framework. nih.govbeilstein-journals.org For instance, the synthesis of 2-aminoquinazoline (B112073) derivatives has been achieved through an acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones. mdpi.com This method demonstrates the potential to introduce further diversity at the 4-position of the quinazoline ring.
The amino group can undergo reactions such as acylation, alkylation, and diazotization, leading to a wide array of functionalized derivatives. The benzyl group, while generally stable, can potentially be modified or cleaved under specific reaction conditions to allow for further structural elaboration. The versatility of the quinazoline scaffold is further demonstrated by its use in the synthesis of fused heterocyclic systems, such as triazolo[4,3-a]quinazolin-5-ones and triazolo[5,1-b]quinazolin-9-ones, which have shown biological activities like antihistaminic and antihypertensive effects, respectively. nih.gov
Table 1: Examples of Complex Molecules Derived from Quinazoline Scaffolds
| Derivative Class | Synthetic Precursor | Key Reaction Type | Potential Application | Reference |
| Triazolo[4,3-a]quinazolin-5-ones | 2-hydrazino-3-benzyl-3H-quinazolin-4-one | Cyclization | Antihistaminic | nih.gov |
| Triazolo[5,1-b]quinazolin-9-ones | 3-amino-2-benzylamino-3H-quinazolin-4-one | Cyclocondensation | Antihypertensive | nih.gov |
| 2-Aminoquinazolines | o-aminoaryl ketones and N-benzyl cyanamide | [4+2] Annulation | General Pharmaceutical Scaffolds | mdpi.com |
| Quinazolino-quinazolinones | β-ketoester and o-aminobenzamide | Phosphoric acid-catalyzed cyclo-condensation | Not specified | nih.gov |
Integration into Material Science or Optoelectronic Applications
Quinazoline derivatives have begun to attract attention in the field of material science and optoelectronics. beilstein-journals.org Their planar aromatic structure and the presence of heteroatoms can impart desirable electronic and photophysical properties. While research on this compound itself in this area is not extensively documented, the broader class of quinazoline compounds has shown promise.
For example, certain quinazoline-based compounds have been utilized as host materials in red phosphorescent organic light-emitting diodes (OLEDs). beilstein-journals.org The design of donor-acceptor molecules incorporating a quinazoline unit as the acceptor core has led to the development of materials exhibiting exciplex emission, which is relevant for white OLEDs. beilstein-journals.org The thermal stability of these compounds, often characterized by high glass-transition temperatures, is another crucial factor for their application in electronic devices. beilstein-journals.org The ionization potentials of these materials can be tuned by modifying the donor and acceptor moieties within the molecule. beilstein-journals.org
The integration of this compound into such systems could be explored by functionalizing the benzyl or amino groups with moieties known to enhance charge transport or emissive properties. The inherent fluorescence of the quinazoline ring system could also be harnessed and modulated through chemical modification. beilstein-journals.org
Development of Novel Analytical Methods for Detection or Quantification in Research Samples
The development of robust analytical methods is crucial for studying the pharmacokinetics, metabolism, and distribution of any potential therapeutic agent. For quinazoline derivatives, high-performance liquid chromatography (HPLC) is a commonly employed technique. merckmillipore.com
A typical HPLC method for a quinazoline derivative might involve:
Extraction: Liquid-liquid extraction from biological fluids (e.g., plasma) using a suitable organic solvent mixture. merckmillipore.com
Chromatography: Reversed-phase HPLC system. merckmillipore.com
Detection: Ultraviolet (UV) detection at a specific wavelength, often around 254 nm. merckmillipore.com
The detection limit for such methods can be in the nanogram per milliliter (ng/mL) range, which is sensitive enough for single-dose kinetic studies. merckmillipore.com For this compound, a specific HPLC method would need to be developed and validated. This would involve optimizing the mobile phase composition, flow rate, and column type to achieve good separation and peak shape.
Beyond HPLC, other analytical techniques could be explored. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), would provide higher sensitivity and structural confirmation. The development of immunoassays or sensor-based methods could offer rapid and high-throughput screening options for research samples. Furthermore, computational methods are being used to predict properties like pKa, which are essential for developing analytical separation techniques. researchgate.net
Future Perspectives in Drug Discovery Research Focused on Mechanistic Insights
The quinazoline and quinazolinone scaffolds are considered "privileged structures" in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.com Future research on this compound will likely focus on elucidating its specific mechanism of action to guide further drug development.
Key Areas for Future Mechanistic Research:
Kinase Inhibition: Many quinazoline derivatives are known to be potent inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase. ekb.egnih.gov Investigating the interaction of this compound with various kinases could reveal its potential as an anticancer agent. Molecular docking and in vitro kinase assays would be essential tools in this endeavor.
DNA Intercalation and Topoisomerase Inhibition: Some quinazoline alkaloids exhibit cytotoxicity by inhibiting DNA topoisomerase. innovareacademics.in Studies to determine if this compound can interact with DNA or inhibit topoisomerase enzymes could uncover another potential anticancer mechanism.
Modulation of Inflammatory Pathways: Quinazoline derivatives have been investigated for their anti-inflammatory properties. ijfmr.com Research could focus on whether this compound can modulate key inflammatory targets, such as cyclooxygenase (COX) enzymes or cytokine signaling pathways.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogues will be crucial for understanding the structural requirements for potency and selectivity. mdpi.com This includes exploring different substituents on the benzyl ring and the quinazoline core.
By employing a combination of computational modeling, in vitro biochemical and cell-based assays, and potentially in vivo studies, a deeper understanding of the molecular mechanisms underlying the biological effects of this compound can be achieved. This knowledge will be instrumental in optimizing its structure to develop more potent and selective drug candidates.
Unexplored Reactivity Patterns and Synthetic Challenges
While the synthesis of the quinazoline core is well-established, there are still unexplored reactivity patterns and synthetic challenges associated with specific derivatives like this compound.
Potential Areas of Exploration:
Selective Functionalization: Developing methods for the selective functionalization of the quinazoline ring in the presence of the benzyl and amino groups remains an area for exploration. This could involve directing group strategies or the use of specific catalysts to achieve regioselective C-H activation and functionalization. mdpi.com
Asymmetric Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic routes is a significant challenge. This is particularly relevant if the compound or its downstream products are intended for therapeutic use, where one enantiomer is often more active or has a better safety profile.
Novel Cyclization Strategies: While many methods exist for constructing the quinazoline ring, the discovery of new, more efficient, and environmentally friendly cyclization reactions is an ongoing goal in synthetic chemistry. nih.govnih.gov This could involve novel catalyst systems or the use of unconventional starting materials.
Reactivity of the 4H-Tautomer: The this compound exists as a 4H-tautomer. Investigating the unique reactivity of this tautomer compared to the more commonly studied 3H-quinazolin-4-ones could lead to the discovery of novel chemical transformations. For example, the 4-position could potentially participate in cycloaddition reactions or be a site for functionalization.
Addressing these synthetic challenges will not only provide access to a wider range of novel this compound derivatives for biological screening but also contribute to the broader field of heterocyclic chemistry.
Q & A
Basic: What are the standard synthetic routes for 1-benzyl-4H-quinazolin-2-amine, and how are reaction conditions optimized?
Methodological Answer:
A common approach involves condensing 3-amino-2-phenylquinazolin-4(3H)-one with benzyl derivatives (e.g., benzaldehyde) in ethanol under reflux with glacial acetic acid (pH 4–4.5). The reaction is typically monitored by TLC, and the product is isolated by precipitation in ice water followed by vacuum filtration . Optimization includes adjusting solvent polarity, temperature (reflux vs. room temperature), and stoichiometry. For example, using DMF as a solvent with Hünig’s base can improve nucleophilic substitution efficiency in analogous quinazoline systems .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
Key techniques include:
- IR spectroscopy : Identification of C=O (1671 cm⁻¹), C=N (1598 cm⁻¹), and NH₂ (3342 cm⁻¹) stretches .
- NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.5 ppm), benzyl methylene protons (δ 4.9–5.0 ppm), and NH₂ signals (δ 2.0–4.0 ppm). ¹³C NMR confirms quinazoline carbons (113–164 ppm) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ with <1 ppm error) .
Advanced: Can electrochemical methods improve the synthesis of this compound derivatives?
Methodological Answer:
Electrochemical oxidative cyclization using aluminum/carbon electrodes in acetic acid (undivided cell) enables room-temperature synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides. This avoids high-temperature steps and transition-metal catalysts, achieving yields >80%. Key parameters include electrolyte choice, current density, and substrate solubility .
Advanced: How is the biological activity of this compound evaluated in kinase inhibition studies?
Methodological Answer:
- Kinase assays : CDC2-like kinase inhibition is tested using recombinant enzymes (e.g., Reaction Biology Corp. protocols). Compounds are incubated with ATP and substrate, and activity is measured via ADP-Glo™ luminescence .
- Selectivity profiling : Parallel screening against related kinases (e.g., MAPK, CDK) identifies off-target effects. IC₅₀ values are calculated using dose-response curves .
Advanced: What structural modifications enhance anti-inflammatory activity in quinazolin-4-amine derivatives?
Methodological Answer:
- Substituent effects : Introducing electron-withdrawing groups (e.g., Br, CF₃) at position 6 improves COX-2 inhibition. Benzodioxole substituents increase bioavailability by enhancing lipophilicity (logP optimization) .
- In vivo models : Carrageenan-induced paw edema in rats evaluates potency. ED₅₀ values correlate with in vitro COX-2 IC₅₀ data .
Advanced: How can contradictory data on synthetic yields be resolved?
Methodological Answer:
Discrepancies often arise from:
- Purification methods : Gradient silica column chromatography (e.g., 5→65% ethyl acetate/hexanes) vs. recrystallization impacts purity and yield .
- Reaction scalability : Microwave-assisted synthesis (Biotage Initiator®) vs. conventional heating alters reaction kinetics and byproduct formation .
- Validation : Replicating conditions with LCMS purity checks (>95%) ensures reproducibility .
Advanced: What strategies address low solubility of this compound in biological assays?
Methodological Answer:
- Prodrug design : Esterification of NH₂ groups (e.g., acetyl or PEGylation) improves aqueous solubility.
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while avoiding precipitation .
Advanced: How do computational models predict the binding affinity of this compound to therapeutic targets?
Methodological Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. Key residues (e.g., Lys33, Glu81 in CDC2-like kinases) are prioritized for hydrogen bonding and hydrophobic contacts .
- MD simulations : 100-ns trajectories assess stability of ligand-protein complexes. RMSD <2 Å indicates robust binding .
Basic: What analytical techniques confirm the purity of synthesized this compound?
Methodological Answer:
- HPLC : Agilent C18 columns with acetonitrile/water gradients (0.05% TFA) achieve baseline separation. Retention times (e.g., 3.05 min) are compared to standards .
- Elemental analysis : CHNS data must match theoretical values within ±0.4% .
Advanced: Why do certain this compound derivatives show unexpected toxicity in cell models?
Methodological Answer:
- Mitochondrial toxicity : JC-1 staining measures mitochondrial membrane potential collapse.
- CYP450 inhibition : Liver microsome assays identify metabolites causing off-target effects. Structural alerts (e.g., benzyl groups) are modified to reduce bioactivation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
